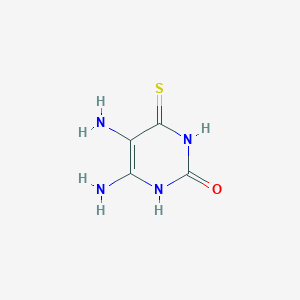

5,6-Diamino-4-thiouracil

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-diamino-4-sulfanylidene-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4OS/c5-1-2(6)7-4(9)8-3(1)10/h5H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXWCTUJSEWZPNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=S)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586347 | |

| Record name | 5,6-Diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40848-33-7 | |

| Record name | 5,6-Diamino-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 5,6-Diamino-4-thiouracil Core

The formation of the this compound backbone is a multi-step process that involves the initial construction of a pyrimidine (B1678525) ring followed by the strategic introduction of the necessary functional groups.

The synthesis of the pyrimidine ring system is often achieved through condensation reactions. A common approach involves the condensation of a suitable thiourea (B124793) derivative with a β-dicarbonyl compound or its equivalent. For instance, the reaction of phenylthiourea (B91264) derivatives with ethyl cyanoacetate (B8463686) in a solvent like butyl alcohol can furnish 4-aminothiouracil derivatives. ias.ac.in This method, based on the work of Traube and improved by Bogert and Davidson, provides a direct route to the core pyrimidine structure. ias.ac.in

Another established method for constructing the thiouracil system is the cyclocondensation of a carbonyl compound with thiourea. ekb.eg For example, the sodium salt of the enol form of ethyl formyl acetate (B1210297) can be condensed with thiourea to produce 2-thiouracil (B1096). ekb.eg

With the pyrimidine ring in place, the next critical step is the introduction of the 5- and 6-amino groups. A widely employed strategy involves the nitrosation of a 6-aminouracil (B15529) or 6-aminothiouracil precursor. nih.govnih.gov This is typically carried out using sodium nitrite (B80452) in an acidic medium like glacial acetic acid to yield a 5-nitroso derivative. nih.gov Subsequent reduction of the nitroso group, often with a reducing agent such as ammonium (B1175870) sulfide, affords the desired 5,6-diamino functionality. nih.govmdpi.com

The thio functionality at the 4-position is typically incorporated from the start of the synthesis by using a thiourea derivative in the initial cyclocondensation step. ias.ac.in This ensures the presence of the sulfur atom in the final this compound structure.

Derivatization and Functionalization Reactions of this compound

The presence of reactive amino and thio groups makes this compound a versatile platform for further chemical modifications. These transformations are key to creating a diverse library of derivatives with a range of potential applications.

The amino and thio groups of this compound are nucleophilic and can readily undergo alkylation and acylation reactions. ontosight.ai For instance, the S-alkylation of thiouracil derivatives can be achieved by reacting them with alkyl halides in the presence of a base. ekb.eg This allows for the introduction of various alkyl groups onto the sulfur atom, modifying the compound's properties.

Acylation reactions, using reagents like acetyl chloride or benzoyl chloride, can occur on the sulfur atom to form S-acyl derivatives. researchgate.net These reactions provide another avenue for functionalizing the thiouracil core.

A notable reaction involves the treatment of 5,6-diamino-1-methylthiouracil with phenacyl bromide under fusion conditions. nih.govmdpi.com This reaction leads to a complex transformation involving both condensation at the C5-amino group and alkylation of the thiol group. nih.gov

One of the most significant applications of this compound is its use as a precursor for the synthesis of fused heterocyclic systems, particularly pteridines.

The vicinal diamino groups at the 5 and 6 positions of the pyrimidine ring are perfectly positioned to undergo condensation reactions with 1,2-dicarbonyl compounds to form a new pyrazine (B50134) ring, resulting in the formation of a pteridine (B1203161) core. ias.ac.inderpharmachemica.com This classical approach, known as the Isay reaction, is a cornerstone of pteridine synthesis. derpharmachemica.com

Various dicarbonyl compounds, such as glyoxal, diacetyl, phenylglyoxal, and benzil, can be condensed with 5,6-diaminothiouracils to produce a wide array of pteridine derivatives. ias.ac.in For example, the reaction of 5,6-diaminouracils with acenaphthoquinone can lead to the formation of pteridine-based derivatives. nih.gov The reaction conditions for these condensations can vary, from refluxing in acetic acid to heating under fusion in the presence of a solvent like DMF. nih.gov

The successful formation of the pteridine ring is often confirmed by spectroscopic methods. For instance, the disappearance of the characteristic proton signals of the C5-NH₂ and C6-NH₂ groups in ¹H NMR spectra indicates their involvement in the cyclization reaction. nih.gov

Reactions with Nucleophiles

The this compound scaffold readily reacts with various nucleophiles, which is a cornerstone of its synthetic utility. The vicinal diamines are particularly reactive. For instance, the synthesis of many fused heterocycles begins with the nucleophilic attack of one of the amino groups on an electrophilic center. mdpi.commdpi.com

The reaction with phenacyl halides is a prime example, where the C5-amino group acts as a nucleophile attacking the carbonyl carbon. mdpi.com Similarly, in the formation of pyrimidodiazepines, the amino group initiates a Michael addition to an α,β-unsaturated ketone. nih.gov The thione group at C4 can also act as a nucleophile, particularly after deprotonation, enabling S-alkylation reactions. ekb.eg

Derivatization for Specialized Applications (e.g., fluorescent probes, biosensors)

The structural features of diaminothiouracil derivatives make them suitable for developing specialized tools for biological research.

Fluorescent Probes: Thiouracils, in general, are known to be useful as biological photoprobes. medchemexpress.eu Their unique photochemical properties can be harnessed for applications like photocrosslinking and detecting nucleic acid interactions. medchemexpress.eu While specific examples for this compound are less common in the searched literature, the related compound 4-thiouracil (B160184) is a known photosensitizer. medchemexpress.eu The attachment of fluorescent labels to the thiouracil moiety is a known strategy to create fluorescent probes. nih.gov

Biosensors: A dual-mode colorimetric and photothermal biosensor for uric acid has been developed using 4,5-diamino-2-thiouracil (B89401) (an isomer of the subject compound) capped gold nanoparticles (AuNPs). nih.govnih.gov In the presence of uric acid, these functionalized nanoparticles aggregate, leading to a visible color change and a change in photothermal properties, which can be used for quantification. nih.govnih.gov This demonstrates the potential of diaminothiouracil derivatives in creating nonenzymatic biosensing platforms. nih.gov

Elucidation of Reaction Mechanisms in the Synthesis of this compound Derivatives

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For the synthesis of derivatives from this compound, several mechanisms have been proposed.

In the formation of S-alkylated pyrimidin-4-one derivatives from 5,6-diamino-1-methylthiouracil and phenacyl bromide, the proposed mechanism involves an initial nucleophilic attack of the C5-amino group on the electrophilic carbonyl carbon of the phenacyl bromide. mdpi.com This is followed by alkylation of the thiol group, which displaces the bromide, leading to the final product. mdpi.com

For the synthesis of pteridine (lumazine) derivatives , the reaction is believed to start with the formation of an imine intermediate. mdpi.com This is followed by an SN2 reaction and subsequent intramolecular cyclization, which involves the elimination of a hydrogen bromide molecule and oxidation to yield the aromatic pteridine system. mdpi.com

The formation of xanthines from 5,6-diaminouracils and aldehydes is suggested to occur via the initial formation of a Schiff base (imine) intermediate through the condensation of the C5-amino group and the aldehyde. mdpi.com This intermediate then undergoes an intramolecular cyclization and subsequent oxidation to form the stable, fused xanthine (B1682287) ring system. mdpi.combiointerfaceresearch.com

Biological and Pharmacological Research Applications

Antineoplastic and Cytotoxic Activity of 5,6-Diamino-4-thiouracil Derivatives

Derivatives of this compound have emerged as a promising class of compounds in the search for new anticancer agents. The inherent chemical reactivity of the diamino and thiouracil moieties allows for a wide array of structural modifications, leading to the generation of extensive compound libraries. Researchers have systematically synthesized and screened these derivatives to identify molecules with potent and selective cytotoxicity against cancer cells. The following subsections will present the in vitro efficacy of these compounds against a panel of human cancer cell lines, providing a comprehensive overview of their antineoplastic potential.

The cytotoxic effects of various this compound derivatives have been evaluated against a broad spectrum of human cancer cell lines. These studies are crucial in the early stages of drug discovery to identify lead compounds for further development. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. The data gathered from these in vitro assays provide valuable insights into the structure-activity relationships of these derivatives and their potential as therapeutic agents.

Derivatives of 5,6-diaminouracils and their thio-analogs have demonstrated significant cytotoxic activity against breast cancer cell lines, including the triple-negative MDA-MB-231 and the estrogen-receptor-positive MCF-7 cell lines.

In one study, novel series of 5-arylethylidene-aminopyrimidine-2,4-diones and 5-arylethylidene-amino-2-thiopyrimidine-4-ones were synthesized from 5,6-diaminouracils/thiouracils. These compounds exhibited excellent to good cytotoxic activity against MDA-MB-231 cells, which were found to be the most sensitive among the tested cell lines. nih.govtdx.catnih.gov For instance, compound 7 from this series, a 5-arylethylidene-amino-2-thiopyrimidine-4-one, showed a strong cytotoxic effect on MDA-MB-231 cells with an IC50 value of 0.4 µM. nih.gov This was more potent than the reference drug Methotrexate, which had an IC50 of 2.79 µM against the same cell line. nih.gov Another compound from a series of 5-substituted-2-thiouracils demonstrated a significant effect on a breast cancer cell line with an IC50 value of 2.617 µM on MCF-7 cells. researchgate.net

Furthermore, a series of aminopyrimidines synthesized from 5,6-diaminouracils exhibited strong anti-proliferative activity against MCF-7 cells, with compound 3a showing an IC50 of 27.14 ± 1.91 µM. nih.gov Other pyrimidine (B1678525) derivatives have also been investigated, with some showing potent activity. For example, a pyrimidine-sulfonamide hybrid, compound 5 , was found to be comparable to 5-fluorouracil (B62378) against T-47D, MCF-7, and MDA-MB-231 breast cancer cell lines, with IC50 values of 2.40 µM, 2.50 µM, and 2.40 µM, respectively. ekb.eg

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against breast carcinoma cell lines.

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| 7 | 5-arylethylidene-amino-2-thiopyrimidine-4-one | MDA-MB-231 | 0.4 | nih.gov |

| Compound 70 | Pyrimidine-2-thione analogue | MCF-7 | 2.617 | researchgate.net |

| 3a | Aminopyrimidine | MCF-7 | 27.14 ± 1.91 | nih.gov |

| 5 | Pyrimidine-sulfonamide hybrid | MCF-7 | 2.50 | ekb.eg |

| 5 | Pyrimidine-sulfonamide hybrid | MDA-MB-231 | 2.40 | ekb.eg |

| Methotrexate | Reference Drug | MDA-MB-231 | 2.79 | nih.gov |

The cytotoxic potential of this compound derivatives has also been evaluated against colorectal carcinoma cell lines, such as HT-29.

A study focusing on 5-arylethylidene-aminopyrimidine-2,4-diones and their 2-thio-analogs, synthesized from 5,6-diaminouracils/thiouracils, reported good cytotoxic activity against HT-29 cells. tdx.catnih.gov Specifically, compound 7 from this series demonstrated a potent inhibitory effect with an IC50 value of 0.79 µM against the HT-29 cell line. nih.gov In comparison, the standard chemotherapeutic drug Methotrexate showed an IC50 of 0.99 µM against the same cells. nih.gov

Other related thiouracil derivatives have also been investigated. For instance, a series of 2-thiouracil-5-sulfonamides were tested against a panel of cancer cells, including HT-29, showing promising cytotoxic activities. A curcumin (B1669340) analogue, DMCH, was also tested on HT-29 cells, showing an IC50 value of 9.80 ± 0.553 µM after 48 hours of treatment. The widely used anticancer drug 5-fluorouracil (5-FU) reached an IC50 of 11.25 µM on HT-29 cells after 5 days of treatment.

The table below presents the in vitro cytotoxic activity of a selected this compound derivative against the colorectal carcinoma cell line HT-29.

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| 7 | 5-arylethylidene-amino-2-thiopyrimidine-4-one | HT-29 | 0.79 | nih.gov |

| Methotrexate | Reference Drug | HT-29 | 0.99 | nih.gov |

| DMCH | Curcumin Analogue | HT-29 | 9.80 ± 0.553 (48h) | |

| 5-Fluorouracil | Reference Drug | HT-29 | 11.25 (5 days) |

The antineoplastic activity of this compound derivatives has been extended to renal carcinoma, with studies conducted on the U-937 cell line.

Research on novel series of 5-arylethylidene-aminopyrimidine-2,4-diones and 5-arylethylidene-amino-2-thiopyrimidine-4-ones, originating from 5,6-diaminouracils/thiouracils, revealed cytotoxic effects against U-937 renal cancer cells. tdx.catnih.gov However, this cell line was found to be the least sensitive compared to breast and colorectal cancer cells in this particular study. tdx.catnih.gov Compound 7 from the 2-thiopyrimidine-4-one series showed an IC50 value of 1.85 µM against U-937 cells. nih.gov The reference drug, Methotrexate, had an IC50 of 1.22 µM against this cell line. nih.gov Another study mentioned that a 2-amino substituted pyrimidine, compound 48 , was highly selective for the U-937 human monocyte-like cell line. researchgate.net

The following table displays the in vitro cytotoxic activity of a selected this compound derivative against the renal carcinoma cell line U-937.

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| 7 | 5-arylethylidene-amino-2-thiopyrimidine-4-one | U-937 | 1.85 | nih.gov |

| Methotrexate | Reference Drug | U-937 | 1.22 | nih.gov |

The in vitro efficacy of this compound derivatives has been investigated against liver carcinoma cell lines, primarily the HepG2 cell line.

Several studies have utilized 5,6-diaminouracil (B14702) derivatives as precursors for the synthesis of novel heterocyclic compounds with antitumor activity. For example, indenopteridines and indolopteridines synthesized from 5,6-diaminouracil derivatives were evaluated against the HepG2 human hepatocellular carcinoma cell line, with some compounds showing activity comparable to 5-fluorouracil and imatinib (B729). Another study reported the synthesis of a novel series of aminopyrimidines from 5,6-diaminouracils, where compound 3a exhibited strong anti-proliferative activity against HepG-2 cells with an IC50 of 14.31 ± 0.83 µM. researchgate.net

Other related pyrimidine and thiouracil derivatives have also shown potent activity against HepG2 cells. A series of 2-thiouracil-5-sulfonamides were found to be active against HepG2 cells. A review article highlighted that 6-aryl-5-cyano-2-thiouracils were screened for their antitumor activity, with one compound being a potent and selective agent against the HEPG2 cell line.

Information regarding the cytotoxic activity of this compound derivatives specifically against the SK-Hep-1 cell line is limited in the currently available literature. One review mentions a study where pyrimidine derivatives were tested against a panel of cell lines including SK-Hep-1, with some compounds showing promising IC50 values, but a direct link to this compound was not specified. It is also noteworthy that some research suggests SK-Hep-1 cells may not be of hepatocellular carcinoma origin but rather a model for liver sinusoidal endothelial cells. nih.gov

The table below summarizes the in vitro cytotoxic activity of a selected this compound derivative against the liver carcinoma cell line HepG2.

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| 3a | Aminopyrimidine | HepG2 | 14.31 ± 0.83 | researchgate.net |

The antineoplastic properties of this compound derivatives have been assessed against the human lung carcinoma cell line A-549.

A study on newly synthesized pyrido[2,3-d]pyrimidine, xanthine (B1682287), and lumazine (B192210) derivatives, with some being derived from 5,6-diaminouracil, showed inhibitory effects on the A549 tumor cell line in a concentration-dependent manner. Notably, compounds 3b (a pyridopyrimidine) and 7d (a lumazine) exhibited the highest inhibitory activity with IC50 values of 10.3 µM and 12.2 µM, respectively, which were comparable to the reference drug methotrexate.

In another study, a series of aminopyrimidines synthesized from 5,6-diaminouracils was evaluated, and compound 3a showed strong anti-proliferative activity against the A-549 cell line with an IC50 of 30.74 ± 0.76 µM. researchgate.net Other pyrimidine derivatives have also been found to be active against A-549 cells, such as new imatinib analogs, with some compounds showing IC50 values as low as 6.4 µM.

The data for the in vitro cytotoxic activity of selected this compound derivatives against the lung carcinoma cell line A-549 are presented in the table below.

| Compound ID | Derivative Class | Cell Line | IC50 (µM) | Reference |

| 3b | Pyrido[2,3-d]pyrimidine | A-549 | 10.3 | |

| 7d | Lumazine | A-549 | 12.2 | |

| 3a | Aminopyrimidine | A-549 | 30.74 ± 0.76 | researchgate.net |

| Methotrexate | Reference Drug | A-549 | - |

In Vitro Efficacy against Diverse Cancer Cell Lines

Prostatic Carcinoma (e.g., PC-3)

Derivatives of this compound have been investigated for their cytotoxic effects against human prostate carcinoma cell lines, such as PC-3. The PC-3 cell line is a well-established model for studying androgen-independent prostatic small cell carcinoma. nih.gov For instance, a series of 6-aryl-5-cyano thiouracil derivatives demonstrated anti-proliferative activities against PC-3 cells in vitro. researchgate.net Similarly, novel 6-amino-5-salicylidene uracils, synthesized from 5,6-diamino-1,3-dimethyluracil, were also evaluated for their in vitro cytotoxic activity against the PC-3 human prostate adenocarcinoma cell line. researchgate.net

Cellular and Molecular Mechanisms of Antineoplastic Action

The anticancer effects of compounds derived from this compound are attributed to several interconnected cellular and molecular processes, including the induction of programmed cell death, modulation of the cell cycle, and interference with essential biosynthetic pathways.

Induction of Apoptosis and Programmed Cell Death Pathways

A primary mechanism by which thiouracil derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies on various cancer cell lines have shown that these compounds can trigger this process. For example, treating MDA-MB-231 breast cancer cells with a novel aminopyrimidine-2,4-dione derivative synthesized from a 5,6-diaminothiouracil backbone resulted in a significant elevation in both early and late-stage apoptotic cells. nih.gov Specifically, the treatment caused a 19.3-fold increase in total apoptosis compared to untreated control cells. nih.gov Other research has demonstrated that certain derivatives can increase the total apoptotic cell population by as much as 65 times more than control cells in liver cancer models. nih.gov The mechanism often involves disrupting key cellular processes, which leads to the activation of intrinsic apoptotic pathways. researchgate.netnih.gov

Cell Cycle Modulation and Arrest

Compounds synthesized from a this compound framework have been shown to modulate the cell cycle, a critical process for cancer cell proliferation. By interrupting the cycle at specific checkpoints, these derivatives can halt cell division and lead to cell death.

Research has identified cell cycle arrest at various phases depending on the specific derivative and cancer cell line:

G2/M Phase: Some quinazolinone-based hybrids have been observed to cause cell cycle arrest at the G2/M phase. tandfonline.com

S Phase: A diarylthiourea compound was found to induce cell cycle arrest in the S phase in MCF-7 breast cancer cells. researchgate.net Another quinazolinone hybrid also demonstrated the ability to arrest cancer cells in the S phase of the cell cycle. tandfonline.com

G0-G1 Phase: In other studies, a different uracil (B121893) derivative showed a high potential to arrest the HCT116 cell cycle at the G0-G1 phase. researchgate.net Similarly, a pyrimidine derivative synthesized from a 5,6-diaminouracil starting material was found to halt the cell cycle at the G1-S phase in Hep-G2 cells. nih.gov

Table 1: Observed Cell Cycle Arrest by Thiouracil Derivatives

| Cell Cycle Phase | Cancer Cell Line | Reference |

|---|---|---|

| G0-G1 | HCT116 | researchgate.net |

| G1-S | Hep-G2 | nih.gov |

| S | MCF-7 | researchgate.net |

| G2/M | Breast Cancer Cells | tandfonline.com |

Regulation of Apoptotic and Anti-apoptotic Marker Expression

The induction of apoptosis by thiouracil derivatives is further confirmed by their ability to regulate the expression of key protein markers involved in programmed cell death pathways. The balance between pro-apoptotic proteins (e.g., BAX, Caspase-3) and anti-apoptotic proteins (e.g., Bcl-2) is critical for cell survival, and shifting this balance towards apoptosis is a key strategy in cancer therapy.

Studies have shown that treatment with these compounds leads to:

Upregulation of BAX: A pro-apoptotic protein, BAX, was found to be upregulated by 7.3-fold more than in untreated cells following treatment with a derivative. nih.gov

Upregulation of Caspase-3: This executioner caspase, central to the apoptotic process, showed a 3.9-fold increase in expression compared to control cells. nih.gov Other studies also confirmed a marked increase in caspase-3 gene expression. nih.gov

Downregulation of Bcl-2: The expression of the anti-apoptotic protein Bcl-2 was concurrently downregulated, showing a 0.30-fold decrease compared to the control. nih.gov

Table 2: Regulation of Apoptotic Markers by Thiouracil Derivatives

| Apoptotic Marker | Effect | Fold Change vs. Control | Reference |

|---|---|---|---|

| BAX | Upregulated | 7.3-fold increase | nih.gov |

| Caspase-3 | Upregulated | 3.9-fold increase | nih.gov |

| Bcl-2 | Downregulated | 0.30-fold decrease | nih.gov |

Interference with DNA or RNA Synthesis and Metabolism

As structural analogs of natural pyrimidines, thiouracils and their derivatives can interfere with nucleic acid synthesis and metabolism, a hallmark of many anticancer agents. ontosight.ai Pyrimidines are essential building blocks of DNA and RNA, and inhibiting their synthesis can lead to cell death. nih.gov

The mechanism of action for some thiouracil compounds may involve their incorporation into RNA, leading to interference with RNA maturation and function. researchgate.net For example, 4-thiouracil (B160184) can be incorporated into RNA through the uracil salvage pathway, demonstrating a direct interaction with nucleic acid metabolism. nih.gov This action is similar to the well-known anticancer drug 5-Fluorouracil, which exhibits its anti-proliferative activity by inhibiting thymidylate synthase and being misincorporated into DNA and RNA, thereby disrupting DNA repair and replication. nih.govresearchgate.net

Molecular Target Identification and Inhibition

Dual BRD4 and PLK1 Enzyme Inhibition

Recent research has highlighted the potential of this compound derivatives as dual inhibitors of Bromodomain-containing protein 4 (BRD4) and Polo-like kinase 1 (PLK1), two significant targets in oncology. Current time information in Bangalore, IN.nih.gov The simultaneous inhibition of these two enzymes is a therapeutic strategy aimed at targeting cancer cell proliferation and survival mechanisms. researchgate.netrjptonline.org

Scientists have synthesized novel series of compounds, including 5-arylethylidene-amino-2-thiopyrimidine-4-ones and 6-arylpteridines, using 5,6-diamino-1-methylthiouracil as a key starting material. Current time information in Bangalore, IN.nih.gov In these studies, certain derivatives demonstrated significant inhibitory activity against both BRD4 and PLK1. For instance, a synthesized 5-arylethylidene-amino-2-thiopyrimidine-4-one derivative (Compound 7 in the cited study) showed potent inhibition with IC₅₀ values that were comparable to volasertib, a known dual inhibitor of BRD4 and PLK1. nih.gov This particular derivative was found to induce apoptosis and cause cell cycle arrest at the G2/M phase, consistent with the mechanism of PLK1 inhibition. nih.gov

Table 1: Inhibitory Activity of this compound Derivatives against BRD4 and PLK1

| Compound ID (in source) | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 7 | BRD4 | 0.042 | Current time information in Bangalore, IN.nih.gov |

| Compound 7 | PLK1 | 0.02 | Current time information in Bangalore, IN.nih.gov |

| Volasertib (Reference) | BRD4 | 0.017 | nih.gov |

| Volasertib (Reference) | PLK1 | 0.025 | nih.gov |

Carbonic Anhydrase Inhibition

The this compound scaffold has also been employed in the development of carbonic anhydrase (CA) inhibitors. tandfonline.com Carbonic anhydrases are a family of enzymes involved in various physiological processes, and specific isoforms, such as CA IX and XII, are overexpressed in many types of tumors, contributing to cancer cell survival and proliferation. tandfonline.com

In one study, researchers designed and synthesized a series of quinoline-uracil/thiouracil hybrids, starting from various 5,6-diaminouracil/thiouracil derivatives. tandfonline.com These hybrid molecules were evaluated for their inhibitory activity against four human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII. The results showed that some of these derivatives were potent and selective inhibitors of the tumor-associated isoforms hCA IX and XII, with inhibition constants (Ki) in the nanomolar range. tandfonline.com This selective inhibition suggests that such compounds could be valuable leads for developing anticancer agents with a novel mechanism of action. tandfonline.com

Table 2: Inhibition Constants (Ki) of a Quinoline-Thiouracil Hybrid (10l) against Carbonic Anhydrase Isoforms

| Compound ID (in source) | hCA I (Ki, µM) | hCA II (Ki, µM) | hCA IX (Ki, µM) | hCA XII (Ki, µM) | Reference |

|---|---|---|---|---|---|

| 10l | >10 | >10 | 0.054 | 0.038 | tandfonline.com |

Topoisomerase I/II Inhibition

The inhibition of topoisomerases, enzymes that are crucial for managing DNA topology during replication and transcription, is a well-established strategy in cancer chemotherapy. Current time information in Bangalore, IN.mdpi.com Derivatives synthesized from 5,6-diamino-thiouracils have been investigated as inhibitors of these vital enzymes. Current time information in Bangalore, IN.

For example, a series of novel aminopyrimidines was synthesized using 5,6-diaminouracils as starting materials. mdpi.com One of these compounds demonstrated strong in vitro inhibition of Topoisomerase II, with an IC₅₀ value of 4.48 µM. mdpi.com In other research, quinoline (B57606) scaffolds based on a uracil/thiouracil backbone, derived from 5,6-diaminouracils/thiouracils, have been identified as potential Topoisomerase I/II inhibitors for chemotherapy. Current time information in Bangalore, IN.

Table 3: Inhibitory Activity of a 5,6-Diaminouracil Derivative against Topoisomerase II

| Compound ID (in source) | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3a | Topoisomerase II | 4.48 | mdpi.com |

Tyrosine Kinase Inhibition (e.g., EGFR)

Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a critical role in cell proliferation and is a major target in cancer therapy. researchgate.net The 5,6-diaminouracil/thiouracil structure has served as a backbone for the synthesis of potential EGFR inhibitors. researchgate.netresearchgate.net

In one line of research, purine (B94841) and pteridine-based derivatives were designed and synthesized from 5,6-diaminouracil and thiouracil precursors to investigate their potential as dual inhibitors of EGFR and BRAF. researchgate.net Several of these compounds exhibited promising inhibitory activity against EGFR. For instance, a pteridine-based derivative synthesized from a thiouracil precursor (Compound 7e in the study) showed an EGFR inhibitory IC₅₀ value of 92 nM, which is comparable to the reference drug erlotinib (B232) (IC₅₀ of 80 nM). researchgate.net These findings indicate that the this compound scaffold is a viable starting point for developing potent EGFR inhibitors. researchgate.netresearchgate.net

Table 4: Inhibitory Activity of 5,6-Diamino-thiouracil Derivatives against EGFR

| Compound ID (in source) | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 7e (pteridine-based) | EGFR | 92 | researchgate.net |

| 5a (purine-based) | EGFR | 87 | researchgate.net |

| 5e (purine-based) | EGFR | 98 | researchgate.net |

| Erlotinib (Reference) | EGFR | 80 | researchgate.net |

Histone Deacetylase (HDAC) Inhibition

Histone deacetylase (HDAC) inhibitors are a class of anticancer agents that interfere with epigenetic regulation, leading to cell cycle arrest and apoptosis in cancer cells. ekb.eg Thiouracil derivatives have been explored for their potential to inhibit HDAC enzymes. ekb.egresearchgate.net

In a study focused on developing new HDAC inhibitors, a series of thiouracil derivatives were synthesized and evaluated for their activity against HDAC1 and HDAC4. researchgate.net One compound in particular (Compound 5m in the study) emerged as a potent inhibitor of HDAC1, with an IC₅₀ value of 0.05 µg/mL, and also showed superior activity against HDAC4 compared to the reference compound Trichostatin A. researchgate.net Another study reported on new thiouracil derivatives that showed inhibitory activity against HDAC1, HDAC4, and HDAC6, with the most active compound displaying IC₅₀ values of 1.76, 1.39, and 3.46 µM, respectively. ekb.eg

Table 5: Inhibitory Activity of Thiouracil Derivatives against HDAC Isoforms

| Compound ID (in source) | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 6c | HDAC1 | 1.76 | ekb.eg |

| 6c | HDAC4 | 1.39 | ekb.eg |

| 6c | HDAC6 | 3.46 | ekb.eg |

| 5m | HDAC1 | 0.05 (µg/mL) | researchgate.net |

| 5m | HDAC4 | 2.83 (µg/mL) | researchgate.net |

Antimicrobial Research of this compound Derivatives

Antibacterial Efficacy and Spectrum against Gram-positive and Gram-negative Bacteria

The this compound scaffold has been utilized as a precursor for the synthesis of various heterocyclic compounds with potential antibacterial properties. medchemexpress.com Research has demonstrated that derivatives incorporating this structure can exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria.

For instance, novel xanthine and imidazolone (B8795221) derivatives were synthesized from 5,6-diaminouracils, including 5,6-diamino-1-methyl-2-thiouracil. Several of these compounds displayed high activity against the Gram-negative bacterium Escherichia coli, with IC₅₀ values as low as 1.8 µg/mL. Another study focused on fused uracils, such as pyrimidodiazepines, prepared from 5,6-diaminouracil. These compounds showed a wide range of activity against pathogenic microbes, including the Gram-positive bacteria Staphylococcus aureus and Bacillus subtilis, and the Gram-negative bacterium Pseudomonas aeruginosa. The antimicrobial activity of metal complexes of thiouracil derivatives has also been investigated, with some complexes showing greater antimicrobial potency than the free ligand against both Gram-positive and Gram-negative strains.

Table 6: Antibacterial Activity of this compound Derivatives

| Compound Type | Target Bacteria | Activity Noted | Reference |

|---|---|---|---|

| Imidazolone Derivative (Compound 16) | Escherichia coli (Gram-negative) | IC₅₀ = 1.9 µg/mL | |

| Imidazolone Derivative (Compound 3) | Escherichia coli (Gram-negative) | IC₅₀ = 1.8 µg/mL | |

| Pyrimidodiazepine (Compound 5a) | Staphylococcus aureus (Gram-positive) | Low activity | |

| Pyrimidodiazepine (Compound 5a) | Pseudomonas aeruginosa (Gram-negative) | Low to moderate activity | |

| Pyrimidodiazepine (Compound 5b) | Bacillus subtilis (Gram-positive) | Low to moderate activity | |

| Pyrimidodiazepine (Compound 5b) | Pseudomonas aeruginosa (Gram-negative) | Moderate to strong activity | |

| 6-Aryl-5-cyano-2-thiouracil derivatives | Gram-positive and Gram-negative bacteria | General antibacterial activity studied | medchemexpress.com |

Antifungal Efficacy and Spectrum against Filamentous Fungi and Yeast

Derivatives of 5,6-diaminouracil have demonstrated notable antifungal properties across a spectrum of fungal species. Research has shown that the effectiveness of these compounds is often dependent on their specific chemical structures. azpharmjournal.com For instance, newly synthesized pyridopyrimidine derivatives originating from 6-aminothiouracil have exhibited a broad spectrum of antifungal activity. researchgate.net

In one study, novel xanthine and imidazolone derivatives synthesized from 5,6-diaminouracils were screened for their antifungal capabilities. A particular Schiff base derivative, compound 16 , showed significant activity against the yeast Candida albicans with a half-maximal inhibitory concentration (IC50) of 0.82 µg/mL and against the filamentous fungus Aspergillus flavus with an IC50 of 1.2 µg/mL. nih.govresearchgate.net Other compounds from this study also displayed high activity against Escherichia coli. researchgate.net

Further research into fused uracil derivatives, such as pyrimido[4,5-b] nih.govresearchgate.netdiazepines and lumazines synthesized from 5,6-diaminouracils, has also been conducted. nih.gov Several of these compounds showed a wide range of activity against pathogenic microbes, including Candida albicans and Saccharomyces cerevisiae. nih.gov For example, compound 5b showed moderate to strong activity against S. cerevisiae. nih.gov Similarly, various metal complexes of thiouracil derivatives have been tested against both yeast and filamentous fungi. preprints.org The antifungal activity of synthetic 2-thiouracil-5-sulphonamides was evaluated against plant-pathogenic fungi, including Geotrichum candidum, Alternaria alternata, and Fusarium oxysporum, with some derivatives showing potent and broad-spectrum effects. azpharmjournal.com

Table 1: Antifungal Activity of Selected 5,6-Diaminouracil Derivatives

| Derivative Type | Fungal Species | Activity Metric (IC50/MIC) | Reference |

|---|---|---|---|

| Schiff Base of 5,6-diaminouracil | Candida albicans | 0.82 µg/mL | researchgate.net |

| Schiff Base of 5,6-diaminouracil | Aspergillus flavus | 1.2 µg/mL | researchgate.net |

| Pyrimido[4,5-b] nih.govresearchgate.netdiazepine | Saccharomyces cerevisiae | Moderate to Strong | nih.gov |

| 2-Thiouracil-5-sulphonamide | Various plant pathogens | Potent, broad-spectrum | azpharmjournal.com |

Proposed Antimicrobial Mechanisms of Action

The antimicrobial mechanisms of this compound and its derivatives are believed to be multifaceted. A primary proposed mechanism is the interference with nucleic acid synthesis. ontosight.aiontosight.ai Due to their structural similarity to naturally occurring pyrimidine bases like uracil, these compounds can be mistakenly incorporated into or otherwise disrupt the synthesis of DNA and RNA, which is particularly effective against rapidly dividing pathogens. ontosight.aiontosight.ai

Another identified mechanism involves the inhibition of essential enzymes. Docking studies have suggested that certain derivatives can recognize and bind to the active site of biotin (B1667282) carboxylase, an enzyme crucial for fatty acid synthesis in microorganisms like E. coli. researchgate.net Other research points to the ability of these compounds to disrupt the fungal cell membrane. researchgate.net Transmission electron microscopy has shown that some derivatives cause significant deformation of cellular structures, leading to the leakage of cytosol and ultimately cell death. researchgate.net This is supported by docking studies indicating a high binding affinity for the acyl carrier protein (ACP) domain of fungal type I polyketide synthase. researchgate.net

Antiviral Investigations of this compound Derivatives

The structural similarity of thiouracils to pyrimidine nucleosides has prompted extensive research into their potential as antiviral agents. ekb.egekb.eg

Activity against Specific Viral Pathogens (e.g., HIV, HCV)

Thiouracil derivatives have been evaluated for their efficacy against several viral pathogens, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). ekb.eg A study exploring a series of new pyrimidine analogues for their in vitro activity against HIV-1, HIV-2, and HCV-1b found that none of the tested compounds showed significant inhibition of HIV replication. researchgate.net While some compounds demonstrated initial activity in the HCV replicon system, they did not meet the criteria for a selective inhibitor. researchgate.net

However, other research has yielded more promising results. A series of 5-cyano-6-aryl-2-thiouracil derivatives was reported to possess antiviral activity against HCV. ekb.eg In another study, certain 6-(arylthio)uracil derivatives exhibited marginal activity against HIV-1. researchgate.net These findings suggest that while not all derivatives are effective, specific structural modifications can lead to antiviral properties. ekb.egresearchgate.net

Mechanisms of Antiviral Action (e.g., Interference with Viral RNA Polymerase)

The primary mechanism of antiviral action for active thiouracil derivatives appears to be the inhibition of viral enzymes essential for replication. For derivatives showing activity against HCV, the proposed mechanism is the inhibition of the NS5B RNA-dependent RNA polymerase. ekb.eg This enzyme is critical for replicating the viral RNA genome, and its inhibition effectively stops the virus from multiplying. ekb.eg This mechanism is shared by some clinically used antiviral drugs. A more general proposed mechanism, similar to the antimicrobial action, involves the inhibition of viral DNA or RNA synthesis due to the compound's structural analogy to pyrimidine nucleosides. ontosight.aimedchemexpress.eu

Enzyme Inhibition Studies beyond Anticancer Activity

Beyond their roles in antimicrobial and antiviral research, derivatives of this compound have been investigated for their ability to inhibit other classes of enzymes, notably cholinesterases.

Cholinesterase (AChE and BChE) Inhibition

Cholinesterase inhibitors are a class of drugs that block the normal breakdown of the neurotransmitter acetylcholine. nih.gov Derivatives of thiouracil have been explored as potential inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. researchgate.netnih.gov

New conjugates of amiridine and thiouracil have been synthesized and evaluated, showing weak inhibition of AChE but high inhibitory activity and selectivity towards BChE, with IC50 values as low as 0.752 µM. researchgate.net Kinetic studies revealed these conjugates to be mixed-type reversible inhibitors of both enzymes. researchgate.net Other hybrid compounds have demonstrated potent inhibition of both AChE and BChE. researchgate.net For example, certain pyrido[2,3-b]pyrazine (B189457) derivatives have been identified as potent dual inhibitors of both AChE and BChE, with one compound showing an IC50 value of 0.466 µM against AChE and 1.89 µM against BChE. nih.gov

Table 2: Cholinesterase Inhibition by Selected Thiouracil Derivatives

| Derivative Type | Enzyme | Activity Metric (IC50) | Reference |

|---|---|---|---|

| Amiridine-thiouracil conjugate | BChE | 0.752 µM | researchgate.net |

| Pyrido[2,3-b]pyrazine | AChE | 0.466 µM | nih.gov |

| Pyrido[2,3-b]pyrazine | BChE | 1.89 µM | nih.gov |

| RIV–BIM hybrid (series 5) | BChE | 0.9−1.7 µM | mdpi.com |

Receptor Modulation and Ligand Design

The pyrimidine core of this compound is a key structural motif in medicinal chemistry, particularly in the design of ligands that modulate receptor activity.

The A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor, is a significant target for therapeutic intervention in conditions like inflammation and cancer. nih.govcanfite.com The pyrimidine scaffold is a central feature in many A3AR antagonists. researchgate.net

Extensive research has focused on derivatives of the structurally related compound 4-amino-6-hydroxy-2-mercaptopyrimidine as a basis for designing potent and selective A3AR antagonists. acs.orgnih.gov These studies highlight how modifications to the pyrimidine core can dramatically influence binding affinity and selectivity. By exploring different substituents at various positions on the pyrimidine ring, researchers have developed ligands with nanomolar affinity for the A3AR and high selectivity over other adenosine receptor subtypes (A1, A2A, and A2B). acs.org

A key finding from this research is that the binding site for these antagonists on the A3AR is largely hydrophobic. acs.org This has guided the strategic addition of alkyl and phenylalkyl groups to the pyrimidine scaffold to enhance binding. For instance, a derivative featuring a propyl group, a 4-chlorobenzyl group, and a methyl group (compound 5m in the source study) was identified as a highly potent and selective ligand, with a Ki of 3.5 nM for the human A3AR and negligible affinity for other adenosine receptors. acs.orgnih.gov

The table below presents research findings for selected derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine, illustrating the structure-activity relationships in the design of A3AR antagonists.

Table 1: A3 Adenosine Receptor Binding Affinities of Selected Pyrimidine Derivatives

| Compound ID (from source) | R (on S-2) | R' (on N-4) | R'' (on N-4) | hA3AR Ki (nM) acs.org |

|---|---|---|---|---|

| 5g | n-C3H7 | H | CH3 | 110 |

| 5j | n-C3H7 | 4-FC6H4CH2 | CH3 | 12 |

| 5m | n-C3H7 | 4-ClC6H4CH2 | CH3 | 3.5 |

| 5o | n-C3H7 | 4-CH3OC6H4CH2 | CH3 | 1.8 |

This table is based on data for derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as reported in the source literature. acs.org

These findings underscore the value of the pyrimidine core, as found in this compound, as a foundational structure for the rational design of selective receptor modulators.

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Determinants for Biological Activity

The biological activity of 5,6-Diamino-4-thiouracil derivatives is intricately linked to the specific arrangement and nature of substituents on the pyrimidine (B1678525) ring. SAR studies on related diaminopyrimidine and thiouracil scaffolds have highlighted several key structural determinants.

The core pyrimidine structure serves as a crucial scaffold for orienting the functional groups responsible for target interaction. The amino groups at the C5 and C6 positions are particularly significant. For instance, in studies of 6-amino-5-carboxamidouracils, which are precursors to xanthine (B1682287) derivatives, the amide linkage at the C5 position was found to exist as a mixture of cis and trans conformers due to a partial double bond character. nih.gov This conformational rigidity can influence how the molecule fits into a target's binding site.

Substitutions at various positions on the pyrimidine ring are critical for modulating activity and selectivity.

C4-Thio Group : The replacement of an oxygen atom with sulfur at the C4 position to form a thiouracil derivative significantly alters the electronic distribution and polarization of the molecule. nih.gov Thiolation is known to increase the basicity at the sulfur site, which can lead to stronger interactions, such as hydrogen bonding, with biological targets. nih.gov This increased polarization may contribute to the enhanced inhibitory activity observed in some thiouracil-based nucleotides compared to their uracil (B121893) counterparts. nih.gov

C5 and C6 Positions : The amino groups at C5 and C6 are vital for forming hydrogen bonds with target proteins. The reactivity and biological activity of uracil derivatives are comprehensively influenced by the nature of the substituent at the C5 position. researchgate.netnih.gov Studies on 6-aryl-5-cyano thiouracils have shown that the nature of the aryl group at C6 significantly impacts antimicrobial and anticancer efficacy. nih.gov For example, certain substitutions can lead to potent growth inhibitory effects against specific cancer cell lines like non-small cell lung cancer (HOP-92) and leukemia (MOLT-4). nih.gov

| Structural Position | Feature | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| C4 | Thio-substitution (C=S) | Increases molecular polarization and basicity at the sulfur atom, potentially enhancing binding affinity to targets like orotidine-5'-monophosphate decarboxylase. | nih.gov |

| C5 | Amino group (-NH2) | Acts as a key hydrogen bond donor. Modifications at this site are critical for activity, as seen in related 5-aminouracil (B160950) and 5-substituted uracil derivatives. | researchgate.netnih.govmdpi.com |

| C6 | Amino group (-NH2) | Functions as a hydrogen bond donor. Aryl substitutions on related 6-aryl thiouracils significantly modulate anticancer and antimicrobial properties. | nih.gov |

| C5-Amide Linkage | Conformational Restriction | In related 6-amino-5-carboxamidouracils, restricted rotation around the C5-amide bond leads to distinct cis/trans conformers, affecting molecular shape and target fit. | nih.gov |

Rational Design and Lead Optimization Strategies for this compound Analogs

Rational design and lead optimization are iterative processes that transform a promising hit compound into a viable drug candidate by enhancing its efficacy, selectivity, and pharmacokinetic properties. patsnap.com For a scaffold like this compound, these strategies focus on systematically modifying its structure to improve its therapeutic potential.

Rational Design Approaches: A primary strategy in rational drug design involves using the three-dimensional structure of the target protein to guide modifications. nih.govnih.gov If the target of this compound is known, computational techniques like virtual screening can be used to identify potential allosteric sites—pockets on the enzyme distinct from the active site—which can be targeted for more selective inhibition. nih.gov Structure-based design would then focus on introducing functional groups to the diaminothiouracil core that can form specific, high-affinity interactions with residues in these binding pockets.

Lead Optimization Strategies: Lead optimization involves a cycle of designing, synthesizing, and testing new analogs to build a robust SAR profile. patsnap.com Key strategies applicable to the this compound scaffold include:

Bioisosteric Replacement : This involves substituting a functional group with another that has similar physical or chemical properties. For example, the amino groups could be replaced with hydroxyl or small alkyl groups to probe the importance of hydrogen bonding versus steric bulk. This technique helps in fine-tuning the molecule's interaction with its target and improving its ADME (absorption, distribution, metabolism, and excretion) profile. patsnap.com

Scaffold Hopping : This advanced strategy involves replacing the central pyrimidine ring with a different heterocyclic system while retaining the key interacting functional groups in their proper spatial orientation. This can lead to novel chemical series with improved properties or different intellectual property profiles.

Functional Group Modification : This is a more direct approach where substituents are added or modified to enhance desired properties. danaher.com For instance, attaching different aryl or alkyl groups to the amino functions could improve potency or selectivity, guided by SAR data indicating which substitutions are favorable.

These optimization cycles are supported by computational modeling to predict the effects of structural changes before undertaking synthetic efforts, thereby accelerating the drug discovery process. patsnap.comchemrxiv.org

Molecular Docking and Binding Interaction Analysis with Target Proteins

Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a target protein. This analysis provides critical insights into the binding mode and the specific molecular interactions that stabilize the ligand-protein complex. For thiouracil derivatives, docking studies have been instrumental in elucidating their mechanism of action against various targets.

In a study involving novel thiouracil-based compounds targeting human DNA topoisomerase IIα, molecular docking revealed key hydrogen bonding interactions. mdpi.com For example, one derivative was shown to form five hydrogen bonds with residues such as GLN773, ASN770, and SER800 within the enzyme's active site. mdpi.com The sulfur atom of the thiouracil ring was also found to interact with a serine residue. mdpi.com Another analog formed crucial hydrogen bonds with ARG929 and TYR892, achieving a strong binding energy of -9.29 kcal/mol. mdpi.com These specific interactions are critical for the compound's inhibitory activity.

Similarly, docking studies of 2,4-dithiouracil with various target proteins have identified the lowest energy poses and highlighted the hydrogen bonds formed between the ligand and amino acid residues in the binding pocket. mdpi.com Such analyses are essential for understanding the binding affinity and for the rational design of more potent inhibitors. For instance, docking studies of 5-fluorouracil (B62378) conjugates against cancer-related proteins helped to explain the observed biological activity by correlating binding strength with cytotoxicity. researchgate.net The analysis showed that the designed conjugates had stronger interactions with the target proteins than the parent compound, 5-fluorouracil. researchgate.net

These studies collectively demonstrate that the thiouracil scaffold and its associated functional groups, analogous to those in this compound, are capable of forming specific and high-affinity interactions with biological targets, primarily through hydrogen bonding and interactions involving the thio-group.

| Compound Class | Target Protein | Key Interacting Residues | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Thiouracil-based Dihydroindeno Pyrido Pyrimidines (Compound 2H) | Human DNA Topoisomerase IIα | GLN773, ASN770, SER800 | Not specified | mdpi.com |

| Thiouracil-based Dihydroindeno Pyrido Pyrimidines (Compound 6H) | Human DNA Topoisomerase IIα | ARG929, TYR892, ASN779 | -9.29 | mdpi.com |

| 2,4-Dithiouracil (2,4DTU) | TSHR, TPO, NIS | Hydrogen bonds formed with various amino acids in the target proteins. | Not specified | mdpi.com |

| 5-Fluorouracil-dithiocarbamate Conjugate (P3) | Breast Cancer Protein (6CCY) & Glioma Protein (5T92) | Showed the strongest interaction with the target proteins compared to other conjugates. | Not specified | researchgate.net |

Quantum Chemical Calculations for Reactivity and Electronic Structure (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, stability, and reactivity of molecules. researchgate.netscilit.com These calculations provide fundamental insights that underpin SAR and rational drug design.

DFT studies on 5,6-diamino uracil, a close analog of the target compound, have been used to perform full structure optimization and force field calculations. nih.gov Such analyses help in understanding the molecule's vibrational modes and stable geometric conformations. nih.gov By comparing simulated spectra with experimental data, researchers can validate the computational model and gain confidence in its predictive power. nih.gov

For thiouracils, DFT calculations have been used to analyze the effects of thio-substitution on the molecular structure and electronic properties. A study on 2-thiouracil (B1096) and 4-thiouracil (B160184) revealed that while the molecules remain planar, hydration can induce slight bending. mdpi.com The substitution of oxygen with sulfur significantly increases the dipole moment of the molecule, indicating a change in charge distribution that can affect intermolecular interactions. mdpi.com

Furthermore, quantum chemical methods are used to study chemical reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of molecular stability and reactivity. nih.gov A smaller energy gap suggests that the molecule is more polarizable and can more readily participate in charge-transfer interactions, which is often correlated with higher biological activity. nih.gov Analysis of the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, reveals the charge distribution and identifies nucleophilic and electrophilic sites on the molecule, predicting how it will interact with other molecules or biological targets. nih.gov These theoretical approaches are crucial for predicting reaction pathways and understanding the intrinsic properties that drive a molecule's biological function. rsc.orgnih.gov

Coordination Chemistry and Metal Complexation Research

Synthesis and Characterization of Metal Complexes with 5,6-Diamino-4-thiouracil and its Derivatives

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of a metal salt with the ligand in a suitable solvent. preprints.orgpreprints.org A variety of metals have been utilized to form complexes with thiouracil derivatives, including copper, palladium, platinum, gold, ruthenium, and others. preprints.orgpreprints.orgresearchgate.net

The characterization of these newly synthesized complexes is crucial to determine their structure and properties. A combination of spectroscopic and analytical techniques is commonly employed for this purpose. These methods include:

Elemental Analysis: To determine the empirical formula of the complex.

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand to the metal ion by observing shifts in the vibrational frequencies of functional groups. preprints.org

UV-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the complex and to provide information about the coordination environment of the metal ion. preprints.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the structure of the complexes in solution. mdpi.com

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complexes.

An example of the synthesis and characterization of metal complexes with a thiouracil derivative is the preparation of Cu(II) and Pd(II) complexes with 6-methyl-2-thiouracil and 6-propyl-2-thiouracil. mdpi.com These studies provide a methodological basis that can be extended to this compound. Similarly, the synthesis of metal complexes with 4,6-diamino-5-hydroxy-2-mercaptopyrimidine, a closely related derivative, has been reported, involving metals such as Mo(V), W(V), Ru(III), Rh(III), Ir(III), Pd(II), Re(V), and U(VI). nih.gov

| Ligand | Metal Ion | Characterization Techniques | Reference |

|---|---|---|---|

| 6-methyl-2-thiouracil | Cu(II), Pd(II) | Melting point, UV-Vis, IR, ¹H NMR, ¹³C NMR, Raman spectroscopy | mdpi.com |

| 6-propyl-2-thiouracil | Cu(II), Pd(II) | Melting point, UV-Vis, IR, ¹H NMR, ¹³C NMR, Raman spectroscopy | mdpi.com |

| 4,6-diamino-5-hydroxy-2-mercaptopyrimidine | Mo(V), W(V), Ru(III), Rh(III), Ir(III), Pd(II), Re(V), U(VI) | Elemental analysis, molar conductivity, magnetic susceptibility, IR, Raman, UV/VIS, NMR, mass spectrometry | nih.gov |

| 5-bromouracil (B15302) | Mn(II), Cd(II), Co(II), Ni(II), Cu(II), Ag(I) | Not specified in abstract | preprints.org |

Ligand Binding Modes and Coordination Geometries in Metal Complexes

This compound and its derivatives are versatile ligands capable of coordinating to metal ions in various modes, including monodentate, bidentate, and potentially tridentate fashions. preprints.orgpreprints.org The specific binding mode depends on several factors, such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Common coordination sites on the thiouracil ring include the thione sulfur atom, the deprotonated N1 and N3 nitrogen atoms of the pyrimidine (B1678525) ring, and the exocyclic amino groups. preprints.org For instance, in complexes of 4,6-diamino-5-hydroxy-2-mercaptopyrimidine, the ligand acts as a bidentate chelate, coordinating through the deprotonated hydroxyl oxygen and the nitrogen of one of the amino groups. nih.gov

The coordination of the ligand to the metal center results in various coordination geometries. The geometry is determined by the coordination number of the metal ion and the nature of the ligands. wikipedia.org Common geometries observed for metal complexes of thiouracil derivatives include:

Octahedral: Typically observed for coordination number six. nih.gov

Square Planar: Common for d⁸ metal ions like Pd(II) and Pt(II). nih.gov

Tetrahedral: Often found for d¹⁰ metal ions. libretexts.org

Trigonal Bipyramidal and Square Pyramidal: Observed for five-coordinate complexes. libretexts.org

| Ligand | Metal Ion(s) | Binding Mode | Coordination Geometry | Reference |

|---|---|---|---|---|

| 4,6-diamino-5-hydroxy-2-mercaptopyrimidine | Mo(V), W(V), Ru(III), Rh(III), Ir(III), Re(V), U(VI) | Bidentate (O, N) | Octahedral | nih.gov |

| 4,6-diamino-5-hydroxy-2-mercaptopyrimidine | Pd(II) | Bidentate (O, N) | Square Planar | nih.gov |

| 6-methyl-2-thiouracil | Pt(II), Pd(II), Ru(II), Zn(II) | Bidentate (N, S) | Not specified | preprints.org |

| 6-methyl-2-thiouracil | Cd(II), Hg(II), Co(II) | Bidentate (S, N) | Not specified | preprints.org |

Impact of Metal Complexation on Biological Activities (e.g., enhanced cytotoxicity, improved antimicrobial effects)

A significant driver for the synthesis of metal complexes with thiouracil derivatives is the potential for enhanced biological activity compared to the free ligands. preprints.orgresearchgate.netmdpi.com The complexation of a metal ion can significantly alter the pharmacological properties of the organic ligand, often leading to improved efficacy.

Enhanced Cytotoxicity: Several studies have demonstrated that metal complexes of thiouracil derivatives exhibit significant cytotoxic activity against various cancer cell lines. preprints.orgresearchgate.netnih.gov For example, Cu(II) and Au(III) complexes of 2,4-dithiouracil and 6-propyl-2-thiouracil have shown enhanced cytotoxic effects compared to the free ligands. researchgate.net Notably, a palladium(II) complex of 6-propyl-2-thiouracil displayed a significantly lower CD50 value against a tumor cell line, indicating a substantial increase in potency upon complexation. nih.gov The proposed mechanism for the enhanced cytotoxicity of some palladium complexes involves their interaction with cellular components, leading to apoptosis. nih.gov

Improved Antimicrobial Effects: Metal complexes of thiouracil derivatives have also been investigated for their antimicrobial properties. preprints.orgmdpi.commdpi.com The complexation with metal ions can lead to a broader spectrum of activity and increased potency against various bacteria and fungi. preprints.org For instance, metal complexes of 5-bromouracil exhibited greater antimicrobial potency compared to the free ligand. preprints.org The enhanced antimicrobial activity is often attributed to the chelation theory, which suggests that the chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its penetration through the microbial cell membrane. nih.gov

| Ligand | Metal Ion(s) | Biological Activity | Key Finding | Reference |

|---|---|---|---|---|

| 6-propyl-2-thiouracil | Cu(II), Pd(II) | Cytotoxicity | The Pd(II) complex was over 149-fold more active than the free ligand against HeLa cells. | nih.gov |

| 2,4-dithiouracil | Cu(II), Au(III) | Cytotoxicity | Incorporation of Cu(II) and Au(III) significantly enhanced cytotoxic effects. | researchgate.net |

| 5-bromouracil | Mn(II), Cd(II), Co(II), Ni(II), Cu(II), Ag(I) | Antimicrobial | Complexes exhibited greater antimicrobial potency than the free ligand. | preprints.org |

| 4,6-diamino-5-hydroxy-2-mercaptopyrimidine | Mo(V), Rh(III), Pd(II) | Antimicrobial | Complexes were assayed for in vitro antimicrobial activity. | nih.gov |

Interaction of Metal Complexes with Biomolecules (e.g., DNA, Bovine Serum Albumin)

To understand the mechanism of action of these metal complexes, it is essential to study their interactions with biological macromolecules such as DNA and proteins. rsc.orgresearchgate.net

Interaction with Bovine Serum Albumin (BSA): Serum albumins, such as bovine serum albumin (BSA), are major transport proteins in the bloodstream and can significantly influence the distribution, metabolism, and excretion of drugs. nih.gov Studying the interaction of metal complexes with BSA provides insights into their pharmacokinetic properties. researchgate.netbohrium.com Techniques such as fluorescence spectroscopy and UV-Vis absorption spectroscopy are commonly used to investigate these interactions. nih.gov The binding of metal complexes to BSA can affect the protein's conformation and stability. nih.gov The strength of the interaction, quantified by the binding constant, is a crucial parameter in drug design. researchgate.net

| Complex Type | Biomolecule | Interaction Studied | Significance | Reference |

|---|---|---|---|---|

| General Transition Metal Complexes | DNA | Binding modes (covalent, electrostatic, intercalation, groove binding) | Understanding the mechanism of anticancer activity. | rsc.orglew.ro |

| General Metal Complexes | Bovine Serum Albumin (BSA) | Binding affinity and mechanism | Investigating drug transport and pharmacokinetics. | researchgate.netnih.govbohrium.com |

| 5-Fluorouracil (B62378) and its derivatives | Bovine Serum Albumin (BSA) | Binding mode, binding constants, and effect on BSA conformation | Suggests serum albumins can act as carriers for these drugs. | nih.gov |

Spectroscopic Characterization Techniques in Structural Elucidation

The definitive identification and structural confirmation of this compound and its derivatives rely on a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, from the connectivity of atoms to the nature of functional groups and electronic transitions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. uobasrah.edu.iqnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics in solution.

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide foundational information. For derivatives such as 5,6-diamino-1,3-dimethyluracil, the ¹H NMR spectrum displays distinct signals for the protons of the amino groups (–NH₂) and the N-methyl groups. researchgate.net In carboxamide derivatives of 5,6-diaminouracils, researchers have noted an unexpected duplication of NMR signals, which was investigated using dynamic and two-dimensional NMR spectroscopy. nih.gov This phenomenon was attributed to the presence of s-cis and s-trans amide conformers. nih.gov

2D NMR Techniques: Two-dimensional NMR experiments are essential for unambiguously assigning complex spectra and establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin couplings, helping to map out adjacent protons within the molecule. mdpi.com

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, allowing for the assignment of protons to their corresponding carbons. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between carbon and proton atoms, which is critical for piecing together the molecular skeleton and identifying quaternary carbons. mdpi.com

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, simplifying the ¹³C NMR spectrum. mdpi.com

In the study of 6-amino-5-carboxamidouracils, these 2D techniques were instrumental in confirming the presence of rotational isomers (rotamers) due to restricted rotation around the amide C-N bond, explaining the observed signal duplication. nih.gov

| Technique | Information Provided | Application to this compound Derivatives |

| ¹H NMR | Number of unique protons, chemical environment, and neighboring protons. | Identifies protons on amino groups and the pyrimidine ring. |

| ¹³C NMR | Number of unique carbons and their chemical environment (e.g., C=S, C=C). | Characterizes the carbon skeleton, including the thiocarbonyl carbon. |

| COSY | Shows coupling between adjacent protons. | Establishes connectivity within the molecule's fragments. |

| HMQC/HSQC | Correlates protons with their directly attached carbons. | Assigns specific ¹H signals to their corresponding ¹³C signals. |

| HMBC | Shows long-range coupling between protons and carbons (2-3 bonds). | Links molecular fragments and confirms the overall structure. |

| DEPT | Distinguishes between CH, CH₂, and CH₃ carbons. | Simplifies carbon signal assignment (more relevant for substituted derivatives). |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. uobasrah.edu.iqcurrentseparations.comrsc.org These methods are complementary and are used to identify characteristic bond vibrations.

For this compound, key vibrational modes include:

N-H Stretching: The two amino groups (–NH₂) and the N-H bonds within the pyrimidine ring give rise to characteristic stretching vibrations, typically in the 3200-3500 cm⁻¹ region.

C=S Stretching: The thiocarbonyl group (C=S) is a key feature. Its stretching vibration is expected in the fingerprint region of the IR and Raman spectra, often observed around 1200-1250 cm⁻¹. Studies on related 2-thiouracil (B1096) complexes show the C=S stretching vibration appearing around 1245 cm⁻¹ in the Raman spectrum. mdpi.com

C=O Stretching: Although the primary compound is a thiouracil, IR spectroscopy is crucial for analyzing related structures or potential oxidation products. In uracil (B121893) derivatives, the C=O stretching bands are strong and appear in the 1650-1750 cm⁻¹ region. mdpi.com

Ring Vibrations: The pyrimidine ring itself has characteristic stretching and bending vibrations that contribute to a unique fingerprint in the IR and Raman spectra.

In studies of metal complexes of similar pyrimidine derivatives, shifts in the positions of these bands upon coordination to a metal ion provide direct evidence of the binding sites. mdpi.compreprints.org For instance, a shift in the C=S vibrational frequency can indicate coordination through the sulfur atom.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopic Method |

| N-H (Amino & Ring) | 3200 - 3500 | IR, Raman |

| C=C / C=N (Ring) | 1500 - 1650 | IR, Raman |

| C=S (Thiocarbonyl) | 1200 - 1250 | IR, Raman |

| N-H (Bending) | 1550 - 1650 | IR, Raman |

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobasrah.edu.iq For aromatic and heterocyclic compounds like this compound, the spectrum is characterized by absorptions arising from π→π* and n→π* transitions.

The pyrimidine ring system, along with the amino and thiocarbonyl substituents, constitutes a chromophore. The amino groups act as auxochromes, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. Studies on related 6-aminouracil-based azo dyes show that the electronic properties are sensitive to the microenvironment. nih.gov For instance, changes in solvent polarity can lead to shifts in the absorption wavelength (solvatochromism), providing insight into the electronic structure of the molecule. nih.gov The formation of metal complexes also significantly alters the UV-Vis spectrum, with the appearance of new bands often attributed to ligand-to-metal charge transfer (LMCT) transitions. nih.gov

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a technique specific to species with unpaired electrons, such as radicals or transition metal complexes. researchgate.netuni-frankfurt.de While this compound itself is a diamagnetic molecule (no unpaired electrons) and thus ESR-silent, the technique is invaluable for studying its metal complexes. researchgate.netudel.edu

When this compound acts as a ligand to form a complex with a paramagnetic metal ion (e.g., Cu(II), Mn(II), Fe(III), V(IV)), the resulting complex can be studied by ESR. The ESR spectrum provides detailed information about:

The oxidation state of the metal ion.

The coordination geometry around the metal center.

The nature of the ligand atoms directly bonded to the metal (e.g., N, S, O), through the analysis of hyperfine coupling constants.

The g-values and hyperfine splitting patterns in the ESR spectrum are sensitive to the electronic environment of the metal ion, making ESR a powerful tool for elucidating the structure of metal-ligand binding in these complexes. udel.edunih.gov

Mössbauer spectroscopy is a highly specific technique that probes the nuclear energy levels of certain isotopes. It is most commonly applied to iron-57 (⁵⁷Fe) and is therefore used to characterize iron-containing compounds. Like ESR, it would not be applicable to the free this compound ligand. However, if the compound were used to form an iron complex (e.g., with Fe(II) or Fe(III)), Mössbauer spectroscopy would provide precise information on:

The oxidation state of the iron atom.

The spin state (high-spin or low-spin) of the iron.

The symmetry of the coordination environment around the iron nucleus.

The key parameters derived from a Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q), which are highly sensitive to the electronic structure and local environment of the iron atom within the complex.

Mass Spectrometric Approaches in Reaction Analysis (e.g., ESI-MS, ICP-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weights and elemental composition with high accuracy.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like this compound and its derivatives without causing significant fragmentation. In reaction analysis, ESI-MS is used to:

Confirm the molecular weight of the synthesized compound.

Identify reaction intermediates and byproducts.

Characterize the products of derivatization or complexation reactions.

Provide evidence for the stoichiometry of metal-ligand complexes in solution.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive elemental analysis technique capable of detecting metals and several non-metals at trace and ultra-trace levels. While ESI-MS provides information on the entire molecule or complex, ICP-MS is used to determine the elemental composition, particularly the metal content, of purified complexes of this compound. It is an essential tool for confirming the successful incorporation of a metal into the ligand and for verifying the stoichiometry of the final product.

Applications As Research Probes and Biosensors

Biosensor Design and Mechanism for Analyte Detection

While the application of 5,6-Diamino-4-thiouracil in fluorescent probes is not documented, a closely related isomer, 4,5-Diamino-2-thiouracil (B89401) (DT) , has been successfully employed in the design of a novel biosensor. This highlights the potential of the diaminothiouracil scaffold in the broader field of sensor technology.

A significant application of a diaminothiouracil derivative has been demonstrated in the non-enzymatic detection of uric acid, an important biomarker for various pathological conditions. A dual-mode biosensor was developed utilizing 4,5-diamino-2-thiouracil (DT)-capped gold nanoparticles (AuNPs) for the rapid and sensitive quantification of uric acid in saliva.

The detection mechanism is based on the aggregation of DT-capped AuNPs in the presence of uric acid, which is facilitated by hydrogen-bonding interactions. This aggregation leads to a visible color change and a change in the photothermal properties of the nanoparticle solution, allowing for both colorimetric and photothermal detection of uric acid. This dual-mode approach enhances the reliability of the measurement.

The biosensor demonstrated a rapid response time, with uric acid quantification achieved within 15 minutes. The limits of detection were determined to be 11.3 µM for the colorimetric mode and 6.6 µM for the photothermal mode, showcasing the high sensitivity of the system.

One of the key advantages of this biosensor is its excellent anti-interference capability and its ability to detect a wide range of uric acid concentrations in complex biological samples without the need for extensive sample dilution. The stability of the DT-capped AuNPs across a range of pH values further underscores the robustness of this biosensor for point-of-care applications.

Future Directions and Translational Research Outlook

Emerging Research Areas and Unexplored Biological Targets

Currently, there are no clearly defined emerging research areas specifically focused on 5,6-Diamino-4-thiouracil. The scientific community has not yet published significant studies that would indicate a trajectory toward investigating this compound for particular diseases or biological pathways. As a result, its potential biological targets remain entirely unexplored. While related diaminopyrimidine compounds are known to target enzymes like dihydrofolate reductase, and various thiouracil derivatives have been investigated for anticancer, antimicrobial, and antithyroid properties, it is not possible to extrapolate these activities to this compound without direct experimental evidence.

Potential for Therapeutic Development and Clinical Translation